Cas no 51355-86-3 (3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole)

3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole structure
51355-86-3 structure
Product Name:3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole
CAS No:51355-86-3
MF:C5H6Cl2N2
MW:165.020538806915
CID:2951612
PubChem ID:55302973
Update Time:2025-07-25

3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3-氯-1-(氯甲基)-5-甲基-1H-吡唑
    • 3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole
    • 3-chloro-1-(chloromethyl)-5-methylpyrazole
    • 3-chloro-1-chloromethyl-5-methyl-1H-pyrazole
    • 51355-86-3
    • AKOS006386238
    • Inchi: 1S/C5H6Cl2N2/c1-4-2-5(7)8-9(4)3-6/h2H,3H2,1H3
    • InChI Key: YOTVYMHHHOKHEW-UHFFFAOYSA-N
    • SMILES: ClCN1C(C)=CC(=N1)Cl

Computed Properties

  • Exact Mass: 163.9908036g/mol
  • Monoisotopic Mass: 163.9908036g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 99
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 17.8

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3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole Related Literature

Additional information on 3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole

Introduction to 3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole (CAS No. 51355-86-3)

3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole, identified by its Chemical Abstracts Service (CAS) number 51355-86-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the pyrazole family, a class of molecules widely recognized for their diverse biological activities and utility in drug development. The structural features of this compound, particularly the presence of chloro and chloromethyl substituents, contribute to its unique reactivity and potential applications in synthetic chemistry and pharmacology.

The molecular structure of 3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole consists of a pyrazole ring substituted with a chlorine atom at the 3-position, a chloromethyl group at the 1-position, and a methyl group at the 5-position. This specific arrangement imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The pyrazole core is known for its ability to engage in hydrogen bonding and metal coordination, which are critical interactions in many biological processes.

In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the pyrazole scaffold can exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The introduction of electron-withdrawing groups such as chlorine atoms enhances the electrophilicity of the ring, making it more susceptible to nucleophilic substitution reactions. This characteristic is particularly useful in medicinal chemistry for constructing novel drug candidates.

The chloromethyl substituent in 3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole is a key feature that facilitates further functionalization. Chloromethyl groups are versatile handles for introducing additional functionalities through reactions such as nucleophilic addition or cross-coupling processes. This reactivity has been exploited in the synthesis of various bioactive molecules, including protease inhibitors and kinase inhibitors, which are crucial targets in oncology research.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds like pyrazoles in developing next-generation therapeutics. For instance, researchers have explored the use of pyrazole derivatives as scaffolds for small-molecule drugs that modulate enzyme activity and cellular signaling pathways. The structural flexibility of pyrazoles allows for modifications that can fine-tune their binding affinity and selectivity towards specific biological targets.

One notable area of research involving 3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole is its potential application in the development of antiviral agents. The ability of pyrazole derivatives to interfere with viral replication cycles has been investigated extensively. Specifically, modifications to the pyrazole core can enhance interactions with viral proteins or enzymes, leading to the development of novel antiviral drugs with improved efficacy and reduced side effects.

The methyl group at the 5-position of 3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole also contributes to its overall pharmacological profile. Methyl groups can influence solubility, metabolic stability, and binding interactions with biological targets. By strategically incorporating methyl groups into drug candidates, chemists can optimize pharmacokinetic properties, ensuring better absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Synthetic methodologies have been refined to efficiently prepare 3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole, making it accessible for further derivatization. Common synthetic routes involve chlorination reactions on pre-formed pyrazole derivatives or nucleophilic substitution reactions on halogenated pyrazoles. These methods leverage well-established principles in organic chemistry to construct complex molecular architectures with high precision.

The versatility of 3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole as a building block has led to its incorporation into various drug discovery campaigns. For example, researchers have utilized this compound to develop inhibitors targeting enzymes involved in cancer metabolism. By modifying its structure through combinatorial chemistry or structure-based design, scientists can generate libraries of derivatives with tailored biological activities.

In conclusion,3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole (CAS No. 51355-86-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and reactivity make it an attractive scaffold for developing novel therapeutic agents with potential applications across multiple disease areas. As our understanding of biological mechanisms continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.

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